molecular formula C21H26N2O2 B11170159 3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide

3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B11170159
M. Wt: 338.4 g/mol
InChI Key: HYTDGYWIEZQVPH-UHFFFAOYSA-N
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Description

3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties. This compound is characterized by its complex structure, which includes a benzamide core substituted with a 2-methylpropanoyl group and a 4-phenylbutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with 2-methylpropanoyl chloride to form 3-[(2-methylpropanoyl)amino]benzamide.

    Substitution Reaction: The next step involves the substitution of the amide nitrogen with the 4-phenylbutan-2-yl group. This can be achieved through a nucleophilic substitution reaction using 4-phenylbutan-2-yl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield benzamide oxides.

    Reduction: May yield corresponding amines or alcohols.

    Substitution: May yield various substituted benzamides.

Scientific Research Applications

3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential pharmacological effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-methylpropanoyl)amino]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
  • **3-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide

Uniqueness

3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological effects, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(4-phenylbutan-2-yl)benzamide

InChI

InChI=1S/C21H26N2O2/c1-15(2)20(24)23-19-11-7-10-18(14-19)21(25)22-16(3)12-13-17-8-5-4-6-9-17/h4-11,14-16H,12-13H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

HYTDGYWIEZQVPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC(C)CCC2=CC=CC=C2

Origin of Product

United States

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